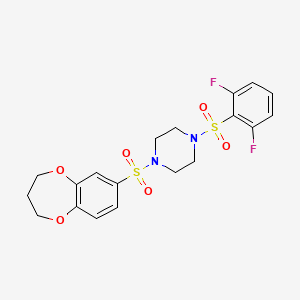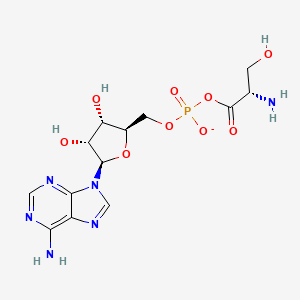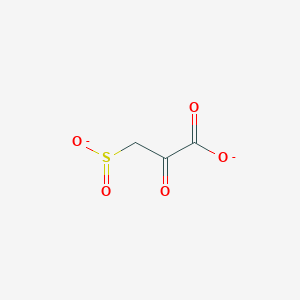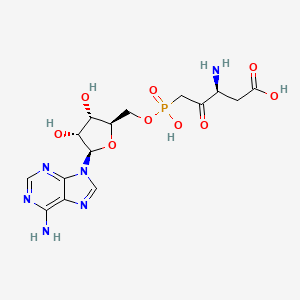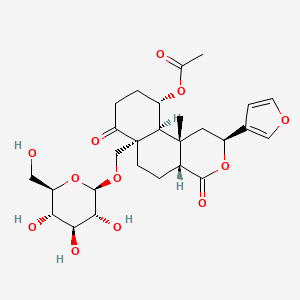
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one is a member of oxazolidines and a member of 2-nitroanisoles.
Wissenschaftliche Forschungsanwendungen
1. Synthetic Chemistry
- (Madesclaire et al., 2013): Discusses the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol and the opening of the 2-oxazolidine ring, indicating the chemical reactivity and potential for various synthetic applications.
- (Ishibuchi et al., 1991): Details the Lewis acid-promoted substitution of 4-methoxy-2-oxazolidinones, contributing to the synthesis of biologically significant compounds.
2. Medicinal Chemistry and Pharmacology
- (Devi et al., 2013): Describes the synthesis of oxazolidinone derivatives with potential antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents.
- (Yadav & Pawar, 2014): Investigates the enzymatic synthesis of oxazolidin-2-one derivatives, emphasizing their multifunctional role in biological and pharmacological contexts.
3. Biochemical Research
- (Ishiyama et al., 1997): Discusses the synthesis of a water-soluble tetrazolium salt derived from 4-methoxy-2-oxazolidinone, useful as a chromogenic indicator for NADH and cell viability assays in biochemical studies.
4. Organic Synthesis and Catalysis
- (Kudyba et al., 2004): Explores the asymmetric reaction of chiral oxazolidinones with simple nitro compounds, relevant for advancing organic synthesis methodologies.
- (Martre et al., 1995): Details the electrochemical synthesis of oxazolidin-2-one derivatives, underlining the utility of electrochemistry in organic synthesis.
Eigenschaften
Produktname |
3-(4-Methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c1-16-9-3-2-7(6-8(9)12(14)15)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
NGTSNDUVTGWBIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2CCOC2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

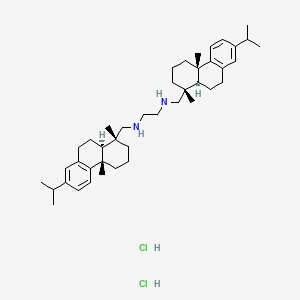
![zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B1262444.png)
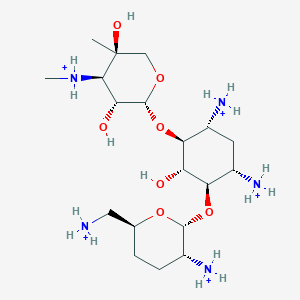

![N-(6-(2-benzylidenehydrazinecarbonyl)benzo[d][1,3]dioxol-5-yl)methanesulfonamide](/img/structure/B1262449.png)

